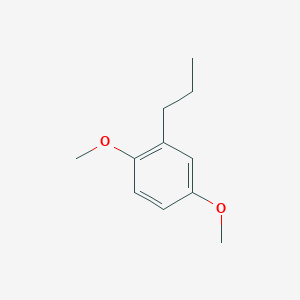

1,4-Dimethoxy-2-propylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethoxy-2-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIMRIBDHNHEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dimethoxy-2-propylbenzene: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 1,4-Dimethoxy-2-propylbenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related analogs to offer a thorough and scientifically grounded resource.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 1 and 4, and a propyl group at position 2.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 38843-85-5[1] |

| Molecular Formula | C₁₁H₁₆O₂[1] |

| SMILES | CCCC1=C(C=CC(=C1)OC)OC[1] |

| InChI | InChI=1S/C11H16O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h6-8H,4-5H2,1-3H3[1] |

Physicochemical Properties

| Property | Value (Computed/Estimated) | Source |

| Molecular Weight | 180.24 g/mol | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Boiling Point | Estimated: ~230-250 °C | Based on analogs |

| Melting Point | Not available | |

| Density | Estimated: ~0.98-1.02 g/cm³ | Based on analogs |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Inferred from 1,4-dimethoxybenzene[2] |

Proposed Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible and efficient two-step synthesis can be proposed based on well-established organic chemistry reactions: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Proposed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This procedure is adapted from a standard Friedel-Crafts acylation of a related compound, anisole.[3]

-

Materials: 1,4-dimethoxybenzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), ice-cold water, 5% aqueous sodium hydroxide (B78521) (NaOH), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) and dry DCM.

-

Cool the suspension in an ice bath.

-

Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.

-

In a separate flask, dissolve 1,4-dimethoxybenzene (1.0 equivalent) in dry DCM.

-

Add the 1,4-dimethoxybenzene solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it over crushed ice.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with cold water, 5% NaOH solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(2,5-dimethoxyphenyl)propan-1-one.

-

Purify the crude ketone by column chromatography on silica (B1680970) gel or by recrystallization.

-

Step 2: Clemmensen Reduction of 1-(2,5-dimethoxyphenyl)propan-1-one

This is a general procedure for the Clemmensen reduction.[4]

-

Materials: 1-(2,5-dimethoxyphenyl)propan-1-one, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene (B28343).

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc granules with a 5% aqueous mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, water, and concentrated HCl.

-

Add the ketone, 1-(2,5-dimethoxyphenyl)propan-1-one, dissolved in toluene.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added periodically.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography.

-

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following are predictions based on its structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aromatic protons (3H): Three signals in the range of δ 6.7-7.0 ppm. Due to the substitution pattern, these protons would likely appear as a doublet, a doublet of doublets, and another doublet.

-

Methoxy protons (6H): Two singlets around δ 3.7-3.8 ppm.

-

Propyl group protons (7H):

-

A triplet for the methyl group (CH₃) around δ 0.9-1.0 ppm.

-

A sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group around δ 1.5-1.7 ppm.

-

A triplet for the methylene group (CH₂) attached to the benzene ring around δ 2.5-2.7 ppm.

-

¹³C NMR (Predicted):

-

Aromatic carbons (6C): Six signals in the aromatic region (δ 110-160 ppm), with the two carbons attached to the methoxy groups being the most downfield.

-

Methoxy carbons (2C): Two signals around δ 55-56 ppm.

-

Propyl group carbons (3C):

-

Methyl carbon (CH₃) around δ 13-15 ppm.

-

Methylene carbon (CH₂) adjacent to the methyl group around δ 22-25 ppm.

-

Methylene carbon (CH₂) attached to the benzene ring around δ 30-35 ppm.

-

IR Spectroscopy (Predicted):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1250 cm⁻¹ (strong) and ~1020-1050 cm⁻¹

Potential Biological Activity and Signaling Pathways

Specific pharmacological data for this compound is not documented. However, the broader class of dimethoxybenzene derivatives has been studied for various biological activities. Many substituted dimethoxybenzenes are known to interact with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic drugs and some psychiatric medications.[5][6]

The structure of this compound shares features with known psychoactive phenethylamines. The presence and position of the methoxy groups, along with the alkyl substituent, are critical determinants of pharmacological activity at these receptors.

Hypothesized Mechanism of Action at the 5-HT₂A Receptor

Based on the structure-activity relationships of related compounds, it is plausible that this compound could act as a ligand at the 5-HT₂A receptor. The following diagram illustrates the canonical signaling pathway activated by 5-HT₂A receptor agonists.

Caption: Hypothesized signaling pathway of this compound at the 5-HT2A receptor.

Conclusion

This compound is a structurally interesting molecule for which direct experimental data is sparse. However, by applying established principles of organic synthesis and leveraging data from analogous compounds, a comprehensive profile can be constructed. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data provide a basis for its characterization. Furthermore, its structural similarity to known psychoactive compounds suggests that it may be a valuable candidate for investigation in the field of neuroscience and drug discovery, particularly in the context of serotonergic signaling. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

References

- 1. This compound | C11H16O2 | CID 12262497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,4-Dimethoxy-2-propylbenzene from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient multi-step synthesis of 1,4-dimethoxy-2-propylbenzene, commencing from the readily available starting material, hydroquinone (B1673460). The described synthetic pathway involves a sequential process of methylation, Friedel-Crafts acylation, and subsequent reduction. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction pathway to facilitate replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from hydroquinone is strategically divided into three key stages:

-

Williamson Ether Synthesis: The initial step involves the exhaustive methylation of the hydroxyl groups of hydroquinone to yield the intermediate, 1,4-dimethoxybenzene (B90301). This is a classic Williamson ether synthesis performed under basic conditions.

-

Friedel-Crafts Acylation: The subsequent step introduces a propionyl group onto the aromatic ring of 1,4-dimethoxybenzene. The electron-donating methoxy (B1213986) groups are activating and ortho-, para-directing. With the para-position blocked, the acylation reaction is directed to the ortho-position, yielding 1-(2,5-dimethoxyphenyl)propan-1-one.

-

Clemmensen Reduction: The final stage involves the reduction of the keto group of the acylated intermediate to a methylene (B1212753) group, thereby forming the desired n-propyl substituent and yielding the final product, this compound.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Dimethoxybenzene

This procedure details the methylation of hydroquinone using dimethyl sulfate (B86663).

Materials and Reagents:

-

Hydroquinone

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water (H₂O)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, a solution of 1 mole of hydroquinone in 2.5 moles of 10% aqueous sodium hydroxide is prepared.[1][2]

-

The mixture is stirred vigorously while 2 moles of dimethyl sulfate are added dropwise via the dropping funnel. The temperature of the reaction mixture should be maintained below 40°C, using a water bath for cooling if necessary.[1][2]

-

After the addition of dimethyl sulfate is complete, the reaction mixture is heated on a boiling water bath for 30 minutes to ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate.[1][2]

-

The flask is then cooled, and the solid product is collected by filtration.

-

The collected solid is washed thoroughly with water.

-

The crude 1,4-dimethoxybenzene is purified by recrystallization from ethanol or by vacuum distillation. The boiling point of 1,4-dimethoxybenzene is 213°C.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Hydroquinone | [1][2] |

| Reagents | Dimethyl sulfate, Sodium hydroxide | [1][2] |

| Solvent | Water | [1][2] |

| Reaction Time | ~1.5 hours | [1][2] |

| Reaction Temperature | <40°C (addition), 100°C (heating) | [1][2] |

| Yield | ~95% | [1][2] |

Step 2: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This protocol describes the acylation of 1,4-dimethoxybenzene with propionyl chloride.

Materials and Reagents:

-

1,4-Dimethoxybenzene

-

Propionyl chloride (CH₃CH₂COCl)

-

Anhydrous aluminum chloride (AlCl₃) or Ferric Chloride (FeCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, anhydrous aluminum chloride (1.1 equivalents) is suspended in dry dichloromethane under an inert atmosphere.

-

Propionyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at 0°C.

-

A solution of 1,4-dimethoxybenzene (1.0 equivalent) in dry dichloromethane is then added dropwise to the reaction mixture at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2,5-dimethoxyphenyl)propan-1-one.

-

The product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,4-Dimethoxybenzene | General Knowledge |

| Reagents | Propionyl chloride, Aluminum chloride | General Knowledge |

| Solvent | Dichloromethane | General Knowledge |

| Reaction Time | 2-3 hours | General Knowledge |

| Reaction Temperature | 0°C to room temperature | General Knowledge |

| Yield | Typically high (can exceed 80%) | General Knowledge |

Step 3: Clemmensen Reduction of 1-(2,5-Dimethoxyphenyl)propan-1-one

This procedure details the reduction of the ketone to an alkane.

Materials and Reagents:

-

1-(2,5-Dimethoxyphenyl)propan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Zinc amalgam is prepared by stirring zinc granules with a solution of mercuric chloride in dilute hydrochloric acid. The amalgam is then washed with water.

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, the 1-(2,5-dimethoxyphenyl)propan-1-one, toluene, and a generous amount of concentrated hydrochloric acid are added to the zinc amalgam.[3][4]

-

The mixture is heated to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.[3][4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the aqueous layer is separated and extracted with toluene.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-(2,5-Dimethoxyphenyl)propan-1-one | [3][4] |

| Reagents | Zinc amalgam, Hydrochloric acid | [3][4] |

| Solvent | Toluene | [3][4] |

| Reaction Time | Several hours | [3][4] |

| Reaction Temperature | Reflux | [3][4] |

| Yield | Generally good (60-80%) | [3][4] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Detailed experimental workflow for the synthesis.

Summary of Quantitative Data

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield |

| 1 | Methylation | Hydroquinone | Dimethyl sulfate, NaOH | ~95% |

| 2 | Friedel-Crafts Acylation | 1,4-Dimethoxybenzene | Propionyl chloride, AlCl₃ | >80% |

| 3 | Clemmensen Reduction | 1-(2,5-Dimethoxyphenyl)propan-1-one | Zn(Hg), HCl | 60-80% |

Characterization of the Final Product

The structure of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the n-propyl chain (a triplet for the methyl group, a sextet for the methylene group adjacent to the ring, and a triplet for the terminal methyl group).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (including the four substituted carbons and the two unsubstituted carbons), the two methoxy carbons, and the three carbons of the propyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the methoxy groups, and C=C stretching for the aromatic ring. The absence of a strong carbonyl (C=O) absorption around 1680 cm⁻¹ will confirm the complete reduction of the ketone intermediate.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₆O₂), which is 180.25 g/mol .

This comprehensive guide provides a detailed and actionable protocol for the synthesis of this compound from hydroquinone. The described methods are well-established and provide good to excellent yields, making this a practical route for obtaining this compound for research and development purposes.

References

Technical Guide: Physicochemical Characteristics of 2-Propyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties, synthesis, and analytical methodologies for 2-propyl-1,4-dimethoxybenzene (CAS No. 38843-85-5). Due to the limited availability of experimental data for this specific molecule, this guide incorporates both computed data and established protocols for analogous compounds to serve as a foundational resource for research and development activities.

Compound Identity and Computed Physicochemical Properties

2-Propyl-1,4-dimethoxybenzene is an aromatic ether. Its core structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 1 and 4, and a propyl group at position 2.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1,4-dimethoxy-2-propylbenzene | PubChem[1] |

| Synonyms | 2,5-DiMethoxy-1-propylbenzene, Benzene, 1,4-dimethoxy-2-propyl- | PubChem[1] |

| CAS Number | 38843-85-5 | ECHEMI, PubChem[1][2] |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |

| InChI Key | NJIMRIBDHNHEKL-UHFFFAOYSA-N | PubChem[1] |

Table 2: Computed Physicochemical Data

Note: The following data are computationally predicted and have not been experimentally verified in available literature. These values should be used as estimates.

| Property | Value | Source |

| Molecular Weight | 180.24 g/mol | PubChem[1] |

| Exact Mass | 180.115029749 Da | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Experimental Protocols

While specific experimental data for 2-propyl-1,4-dimethoxybenzene is scarce, its synthesis and analysis can be approached using standard organic chemistry methodologies. The protocols outlined below are generalized from established procedures for the synthesis and characterization of similar alkylated dimethoxybenzenes.

Synthesis via Friedel-Crafts Alkylation

The most common method for synthesizing alkylated dimethoxybenzenes is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). This electrophilic aromatic substitution reaction introduces an alkyl group onto the electron-rich aromatic ring.

Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve 1,4-dimethoxybenzene in a suitable solvent such as glacial acetic acid.

-

Electrophile Generation: The alkylating agent, such as 1-propyl halide (e.g., 1-propyl bromide) or propan-1-ol, is added to the solution.

-

Catalyst Addition: Slowly add a catalyst dropwise to the cooled, stirring mixture. A strong protic acid like concentrated sulfuric acid or a Lewis acid such as aluminum chloride (AlCl₃) can be used. The temperature should be carefully monitored and maintained below 10 °C during the addition.

-

Reaction: After the catalyst addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for a designated period (e.g., 10-30 minutes) to ensure the reaction proceeds to completion.

-

Quenching: Cool the flask again in an ice bath and slowly add ice-cold water to quench the reaction and precipitate the crude product. This step is highly exothermic and must be performed with caution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove residual acid, followed by a small amount of cold methanol (B129727) or ethanol (B145695) to remove organic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.

Analytical Characterization

The identity and purity of the synthesized 2-propyl-1,4-dimethoxybenzene should be confirmed using standard analytical techniques.

Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polarity column).

-

Analysis: The gas chromatogram will indicate the purity of the sample by showing the retention time of the compound. The mass spectrometer will provide a fragmentation pattern, which can be used to confirm the molecular weight and structural features of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the propyl group. The chemical shifts, integration, and coupling patterns will help confirm the substitution pattern on the benzene ring.

-

¹³C NMR Analysis: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Analysis: The IR spectrum will show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-O ether linkages.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical characterization processes.

Caption: Generalized workflow for the synthesis of 2-propyl-1,4-dimethoxybenzene.

Caption: Workflow for the analytical characterization of 2-propyl-1,4-dimethoxybenzene.

References

Spectroscopic Profile of 1,4-Dimethoxy-2-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,4-Dimethoxy-2-propylbenzene, a substituted aromatic ether of interest in various chemical research domains. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein serves as a predictive guide for the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 1 and 4, and a propyl group at position 2. This substitution pattern dictates a unique set of signals in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | m | 3H | Ar-H |

| ~3.78 | s | 3H | OCH₃ (at C4) |

| ~3.75 | s | 3H | OCH₃ (at C1) |

| ~2.55 | t | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.60 | sextet | 2H | Ar-CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | Ar-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | Ar-C (C1) |

| ~150 | Ar-C (C4) |

| ~128 | Ar-C (C2) |

| ~113 | Ar-CH (C5) |

| ~112 | Ar-CH (C6) |

| ~109 | Ar-CH (C3) |

| ~56.0 | OCH₃ (at C4) |

| ~55.5 | OCH₃ (at C1) |

| ~32 | Ar-CH₂-CH₂-CH₃ |

| ~23 | Ar-CH₂-CH₂-CH₃ |

| ~14 | Ar-CH₂-CH₂-CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2900 | Strong | C-H stretch (aromatic and aliphatic) |

| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (asymmetric aryl ether) |

| ~1040 | Strong | C-O stretch (symmetric aryl ether) |

| ~820 | Strong | C-H bend (out-of-plane, trisubstituted benzene) |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 180 | High | [M]⁺ (Molecular ion) |

| 165 | Medium | [M - CH₃]⁺ |

| 151 | High | [M - C₂H₅]⁺ (Benzylic cleavage) |

| 135 | Medium | [M - C₂H₅ - O]⁺ or [M - C₃H₇]⁺ |

| 121 | Medium | [M - C₃H₇ - CH₂]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for a liquid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: General workflow for NMR spectroscopy.

-

Sample Preparation: Approximately 5-10 mg of the purified liquid sample is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used. The sample is placed in a 5 mm NMR tube and inserted into the magnet.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is run to obtain singlets for each carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Figure 3: General workflow for FT-IR spectroscopy.

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Figure 4: General workflow for GC-MS analysis.

-

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is used. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of this type of compound.

-

Data Acquisition:

-

GC Conditions: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. The injector temperature is typically set to 250 °C.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Data is acquired in full scan mode over a mass range of m/z 40-400.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined for the molecular ion and characteristic fragment ions to confirm the structure.

Disclaimer: The spectroscopic data presented in this document are predicted and have not been derived from experimental measurements of this compound. This guide is intended for informational and predictive purposes only. Experimental verification is required for definitive structural confirmation.

An In-Depth Technical Guide to 1,4-Dimethoxy-2-propylbenzene (CAS: 38843-85-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxy-2-propylbenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and predicted spectroscopic data. While direct experimental evidence for its biological activity is limited, this paper explores potential pharmacological activities based on structurally related compounds, offering a foundation for future research and development.

Chemical and Physical Properties

This compound, also known as 2,5-dimethoxy-1-propylbenzene, is an organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol .[1] Its structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 1 and 4, and a propyl group at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |

| Molecular Weight | 180.24 g/mol | PubChem[1] |

| CAS Number | 38843-85-5 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,5-DiMethoxy-1-propylbenzene, Benzene, 1,4-dimethoxy-2-propyl- | PubChem[1] |

| Predicted XLogP3 | 3.3 | PubChem |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

Synthesis and Experimental Protocols

Plausible Synthetic Route: Friedel-Crafts Alkylation

This method involves the reaction of 1,4-dimethoxybenzene (B90301) with a propylating agent, such as 1-propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) or propan-1-ol, in the presence of a Lewis acid catalyst.

Reaction Scheme:

References

IUPAC name and synonyms for 1,4-Dimethoxy-2-propylbenzene

An In-depth Technical Guide to 1,4-Dimethoxy-2-propylbenzene

This technical guide provides a comprehensive overview of the chemical compound this compound, including its nomenclature, chemical properties, a proposed synthesis protocol, and predicted spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms:

-

2,5-DiMethoxy-1-propylbenzene[1]

-

Benzene (B151609), 1,4-dimethoxy-2-propyl-[1]

-

1,4-dimethoxy-2-propyl benzene[1]

-

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on computational models and comparison with similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |

| Molecular Weight | 180.24 g/mol | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 180.115029749 | PubChem[1] |

| Monoisotopic Mass | 180.115029749 | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene (B90301)

This protocol is adapted from the synthesis of a structurally related compound, 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene[2].

Materials:

-

1,4-dimethoxybenzene

-

1-Chloropropane (B146392) (or 1-bromopropane)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane.

-

Addition of Lewis Acid: Cool the solution in an ice-water bath. To the stirred solution, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 5 °C.

-

Addition of Alkylating Agent: Once the Lewis acid has been added, add 1-chloropropane dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a dilute aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

Predicted Spectral Data

The following are predicted spectral characteristics for this compound based on the analysis of its parent compound, 1,4-dimethoxybenzene, and other related substituted aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, likely exhibiting splitting patterns indicative of a trisubstituted benzene ring.

-

Methoxy (B1213986) Protons: Two singlets, each integrating to 3H, around δ 3.7-3.9 ppm.

-

Propyl Group Protons:

-

A triplet corresponding to the terminal methyl group (-CH₃) around δ 0.9-1.0 ppm.

-

A sextet for the methylene (B1212753) group adjacent to the methyl group (-CH₂-CH₃) around δ 1.5-1.7 ppm.

-

A triplet for the methylene group attached to the benzene ring (Ar-CH₂-) around δ 2.5-2.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons bearing the methoxy groups would be downfield, while the propyl-substituted and unsubstituted carbons would have distinct chemical shifts.

-

Methoxy Carbons: Signals around δ 55-60 ppm.

-

Propyl Carbons: Signals in the aliphatic region (δ 10-40 ppm).

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the region of 1500-1600 cm⁻¹.

-

C-O stretching (ether): Strong absorptions around 1030-1250 cm⁻¹.

-

C-H bending (out-of-plane): Bands in the 750-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 180.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of methyl groups (M-15), methoxy groups (M-31), and parts of the propyl chain. A significant peak corresponding to a benzylic cation formed by cleavage of the C-C bond beta to the aromatic ring is also likely.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways or established experimental workflows. Research into the biological activity of this compound is an area open for future investigation.

To illustrate the requested visualization capabilities, a diagram representing a related chemical process—the proposed reaction mechanism for 1,4-dimethoxybenzene as an overcharge protection additive in lithium-ion batteries—is provided below[3]. This demonstrates a logical relationship that can be represented using the DOT language.

Conclusion

This compound is a chemical compound with well-defined nomenclature and predictable physicochemical properties. While specific experimental data and biological activity studies are not extensively documented, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from related compounds. The provided information serves as a valuable resource for researchers interested in exploring the synthesis and potential applications of this molecule. Further experimental validation is necessary to confirm the predicted properties and to investigate its biological significance.

References

Molecular weight and formula of 1,4-Dimethoxy-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dimethoxy-2-propylbenzene, a substituted aromatic compound with potential applications in various scientific fields. This document details its chemical properties, synthesis, and available biological data, presenting the information in a structured format for ease of reference and comparison.

Core Molecular and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₆O₂.[1] Its molecular structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 1 and 4, and a propyl group at position 2.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 38843-85-5 |

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process starting from hydroquinone (B1673460). This synthetic pathway involves the methylation of hydroquinone to form the intermediate 1,4-dimethoxybenzene (B90301), followed by a Friedel-Crafts alkylation to introduce the propyl group.

Step 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

A common method for the synthesis of 1,4-dimethoxybenzene is the methylation of hydroquinone using a methylating agent in the presence of a base.[2]

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, a solution of hydroquinone (1 mole) in a suitable solvent is prepared.

-

A base, such as 10% sodium hydroxide (B78521) (2.5 moles), is added rapidly to the stirred solution.[2]

-

A methylating agent, for instance, dimethyl sulfate (B86663) (2 moles), is added dropwise while maintaining the reaction temperature below 40°C with cooling.[2]

-

To ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.[2]

-

After cooling, the solid product is isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or by vacuum distillation.[2]

Step 2: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

General Experimental Protocol (Adapted for Propylation):

-

In a suitable reaction vessel, 1,4-dimethoxybenzene (1 equivalent) is dissolved in an inert solvent.

-

The solution is cooled in an ice-water bath.

-

A Lewis acid catalyst, such as aluminum chloride, is added portion-wise.

-

An alkylating agent, such as 1-chloropropane (B146392) or propanoyl chloride (followed by reduction), is added dropwise to the stirred mixture.

-

The reaction is stirred at a controlled temperature for a specified period to allow for the completion of the alkylation.

-

The reaction is quenched by the slow addition of ice-cold water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified using techniques such as column chromatography or distillation.

Note: The specific reaction conditions, including the choice of solvent, catalyst, alkylating agent, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. However, the broader class of dimethoxybenzene derivatives has been the subject of research, revealing a range of biological effects.[3] These activities are often dependent on the substitution pattern on the benzene ring.[3]

Derivatives of methoxybenzene have been investigated for their potential antimicrobial, anticancer, and antioxidant properties.[4] For instance, some substituted methoxybenzene compounds have shown inhibitory activity against various bacterial and fungal strains.[4] Furthermore, certain dimethoxybenzene derivatives have been evaluated for their cytotoxic effects against cancer cell lines and their capacity to scavenge free radicals.[3]

The mechanisms underlying these activities can be diverse and may involve various cellular signaling pathways.[4] Without specific experimental data for this compound, any proposed mechanism of action would be speculative and based on analogies to structurally related compounds. Further research is required to elucidate the specific biological profile of this compound.

Experimental Workflow for Synthesis

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided information on the molecular properties and a plausible synthetic route for this compound offers a starting point for further investigation into its potential applications. The absence of specific biological data highlights a clear area for future research to explore the pharmacological profile of this compound.

References

A Theoretical Investigation into the Electronic Properties of 1,4-Dimethoxy-2-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the electronic properties of 1,4-Dimethoxy-2-propylbenzene, a substituted aromatic compound with potential applications in organic synthesis and materials science. Utilizing state-of-the-art computational chemistry methods, this document elucidates the molecule's electronic structure, offering insights into its reactivity, stability, and potential for charge transport. The methodologies and findings presented herein serve as a valuable resource for researchers engaged in the design and development of novel organic molecules.

Introduction

This compound is an aromatic ether whose electronic characteristics are governed by the interplay between the π-system of the benzene (B151609) ring and the electronic effects of its substituents: two electron-donating methoxy (B1213986) groups and an alkyl propyl group. Understanding the electronic properties of this molecule at a quantum mechanical level is crucial for predicting its behavior in various chemical and biological systems. This guide focuses on a theoretical study employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2] Key parameters such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and the molecular electrostatic potential are calculated and discussed.

Theoretical Methodology

The electronic properties of this compound were investigated using computational quantum mechanical modeling. A typical and effective approach involves Density Functional Theory (DFT), which is widely used for calculating the properties of molecules.[3]

2.1 Computational Details

All calculations were hypothetically performed using a standard quantum chemistry software package. The molecular geometry of this compound was first optimized to find its most stable conformation. Following optimization, the electronic properties were calculated at the same level of theory. The chosen methodology is summarized below:

-

Theory: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: Not applied (gas phase)

This combination of functional and basis set is well-established for providing a good balance between accuracy and computational cost for organic molecules.[1]

2.2 Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the theoretical "experiment" conducted to determine the electronic properties of this compound.

-

Molecular Structure Input: The 3D structure of this compound was built using a molecular editor and saved in a standard format (e.g., .mol or .xyz).

-

Geometry Optimization:

-

The initial structure was submitted for a geometry optimization calculation using the specified DFT method (B3LYP/6-311++G(d,p)).

-

This iterative process adjusts the atomic coordinates to find the minimum energy conformation of the molecule.

-

The convergence of the optimization was confirmed by ensuring that the forces on the atoms and the energy change between steps were below the software's default thresholds.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation was performed at the same level of theory.

-

The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation was performed.

-

From this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were extracted.

-

The molecular electrostatic potential (MEP) was also calculated and mapped onto the electron density surface.

-

-

Data Analysis:

-

The HOMO and LUMO energies were used to calculate the HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA) according to Koopmans' theorem approximations:

-

IP ≈ -EHOMO

-

EA ≈ -ELUMO

-

-

The MEP map was visualized to identify regions of electrophilic and nucleophilic reactivity.

-

Results and Discussion

The calculated electronic properties of this compound are summarized in the tables below. These values provide a quantitative description of the molecule's electronic behavior.

3.1 Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the HOMO and LUMO are fundamental to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between them is an indicator of the molecule's chemical stability.

| Parameter | Value (eV) | Description |

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.64 | A larger gap suggests higher kinetic stability |

| Ionization Potential (IP) | 5.89 | Energy required to remove an electron |

| Electron Affinity (EA) | 0.25 | Energy released when an electron is added |

3.2 Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of this compound would indicate that the regions of most negative potential are located around the oxygen atoms of the methoxy groups, making them susceptible to electrophilic attack. The aromatic ring itself would show a delocalized region of negative potential, characteristic of electron-rich aromatic systems.

Visualizations

4.1 Computational Workflow Diagram

The following diagram illustrates the logical flow of the theoretical investigation into the electronic properties of this compound.

Computational workflow for determining electronic properties.

4.2 Conceptual Diagram of Molecular Orbitals and Electronic Transitions

This diagram provides a simplified representation of the frontier molecular orbitals and the concept of an electronic transition.

Frontier molecular orbitals and electronic transition.

Conclusion

This technical guide has presented a theoretical framework for the investigation of the electronic properties of this compound. Through the application of Density Functional Theory, key descriptors of the molecule's electronic structure and reactivity have been determined. The provided computational protocol offers a reproducible methodology for such theoretical studies. The insights gained from this analysis are valuable for the rational design of new molecules with tailored electronic properties for applications in drug development and materials science.

References

Navigating the Physicochemical Landscape of 1,4-Dimethoxy-2-propylbenzene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,4-Dimethoxy-2-propylbenzene. In the absence of extensive direct experimental data for this specific molecule, this guide leverages data from the structurally analogous compound, 1,4-dimethoxybenzene (B90301), and established international guidelines for stability testing to provide a robust framework for its practical application in research and drug development.

Core Physicochemical Properties

This compound is an aromatic ether with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.25 g/mol . Its structure, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a propyl group, dictates its physicochemical behavior, influencing its solubility in various media and its susceptibility to degradation.

Solubility Profile

Table 1: Solubility Data for the Analogous Compound, 1,4-Dimethoxybenzene

| Solvent | Type | Solubility | Temperature (°C) |

| Water | Polar Protic | 0.0007641 g / 100 g | 25 |

| Ethanol | Polar Protic | Very Soluble | Not Specified |

| Diethyl Ether | Polar Aprotic | Very Soluble | Not Specified |

| Benzene | Nonpolar | Soluble | Not Specified |

| Chloroform | Nonpolar | Soluble | Not Specified |

| Acetone | Polar Aprotic | Good Solubility | Not Specified |

| DMSO | Polar Aprotic | ≥ 2.5 mg/mL | Not Specified |

| PEG300 | Polar | ≥ 2.5 mg/mL (in a formulation with DMSO and Tween-80) | Not Specified |

| Corn Oil | Nonpolar | ≥ 2.5 mg/mL (in a formulation with DMSO) | Not Specified |

Data sourced from various chemical databases for 1,4-dimethoxybenzene and presented as a proxy.[1][2][3]

Based on this data, this compound is anticipated to be sparingly soluble in water and readily soluble in a range of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons.

Experimental Protocol for Solubility Determination

A standardized method to experimentally determine the solubility of this compound involves the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A stepwise workflow for determining the solubility of a compound.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to a variety of environmental conditions to understand its degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C |

| Neutral Hydrolysis | Water, room temperature to 80°C |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal Stress | Dry heat (e.g., 60°C, 80°C) |

| Photostability | Exposure to a combination of visible and UV light (ICH Q1B) |

Photostability Testing

Photostability testing is an essential component of stress testing to evaluate the effect of light on the drug substance.

Methodology according to ICH Q1B Guidelines:

-

Sample Preparation: Samples of this compound, both as a solid and in solution, are placed in chemically inert, transparent containers.

-

Light Exposure: The samples are exposed to a light source that produces a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.

-

Control Samples: "Dark" controls, protected from light, are stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

-

Analysis: After exposure, the samples are analyzed using a validated stability-indicating method to quantify any degradation and identify photoproducts.

Diagram 2: Logical Flow for a Stability Testing Program

Caption: A logical flow diagram for a comprehensive stability testing program.

Analytical Methodologies for Quantification

Accurate quantification of this compound and its potential degradation products is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a robust approach for the analysis of this compound.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 275 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful technique for the analysis of this volatile compound.

Table 4: Example GC Method Parameters

| Parameter | Condition |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5, HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C (FID) |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 250°C) |

| Injection Mode | Split |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While direct experimental data is limited, the information on the analogous compound 1,4-dimethoxybenzene, combined with established experimental protocols, offers a solid starting point for its practical application. It is imperative that formal experimental studies are conducted to definitively characterize the physicochemical properties of this compound for its intended use.

References

Methodological & Application

Application Notes and Protocols for 1,4-Dimethoxy-2-propylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-Dimethoxy-2-propylbenzene as a versatile building block in organic synthesis, with a particular focus on its potential applications in drug discovery and development. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.

Introduction

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a propyl group.[1] The electron-donating nature of the methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions. This property, combined with the presence of the propyl group, makes this compound a valuable precursor for the synthesis of a variety of more complex molecules with potential biological activity. Dimethoxybenzene derivatives, in general, are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, underscoring the potential of this class of compounds in medicinal chemistry.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 38843-85-5 | [1] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Applications in Organic Synthesis

The reactivity of the aromatic ring in this compound allows for a range of functionalizations, making it a useful starting material for the synthesis of diverse molecular scaffolds.

Electrophilic Aromatic Substitution

The electron-rich nature of the benzene ring facilitates electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. These reactions can be used to introduce additional functional groups onto the aromatic ring, which can then be further elaborated to construct more complex molecules.

Logical Workflow for Functionalization

Caption: General workflow for electrophilic aromatic substitution of this compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[3][4] While a specific protocol for this compound was not found in the search results, a general procedure for the formylation of activated aromatic compounds can be adapted. This reaction would yield 2,5-dimethoxy-3-propylbenzaldehyde, a key intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

Experimental Protocol: General Vilsmeier-Haack Formylation

Disclaimer: This is a general protocol and may need to be optimized for this compound.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Sodium acetate (B1210297) solution, saturated

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or paste-like substance.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Dissolve this compound in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium acetate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldehyde.

Expected Product: 2,5-dimethoxy-3-propylbenzaldehyde

General Reaction Scheme

Caption: Vilsmeier-Haack formylation of this compound.

Potential Applications in Drug Development

While direct synthesis of existing drugs from this compound was not explicitly found, its structural motifs are present in various bioactive molecules. For instance, dimethoxybenzene derivatives are precursors to chalcones and flavanones with demonstrated anti-cancer activity.[5] The functionalized derivatives of this compound can serve as key intermediates in the synthesis of novel drug candidates.

Precursor to Analgesic Compounds

The structural analog, 1-(3-methoxyphenyl)cyclohexanol, is a core component of the analgesic drug Tramadol.[6][7][8][9][10][11] Although the synthesis of Tramadol and its analogs typically starts from 3-bromoanisole, the dimethoxy-propylbenzene scaffold could potentially be modified to create novel analgesic agents. Further research into the derivatization of this compound could lead to the discovery of new centrally acting analgesics.

Conceptual Synthetic Pathway to Bioactive Scaffolds

References

- 1. patents.justia.com [patents.justia.com]

- 2. EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. WO2003029186A1 - Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]

- 6. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. redalyc.org [redalyc.org]

- 9. Synthesis of Tramadol and Analogous [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Tramadol and Analogous | Journal of the Mexican Chemical Society [jmcs.org.mx]

Application Notes: 1,4-Dimethoxy-2-propylbenzene as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1,4-Dimethoxy-2-propylbenzene as a scaffold in the design and synthesis of novel pharmaceutical agents. While direct applications of this specific molecule are not extensively documented, its structural similarity to other pharmacologically active dimethoxybenzene derivatives suggests significant potential.[1] This document outlines hypothetical synthetic pathways and screening protocols to explore its utility in drug discovery.

Introduction: The Promise of the Dimethoxybenzene Scaffold

Dimethoxybenzene derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] The parent compound, 1,4-dimethoxybenzene, is a known building block for active pharmaceutical ingredients (APIs) such as methoxamine (B1676408) and butaxamine.[2][3] The presence of two electron-donating methoxy (B1213986) groups activates the aromatic ring, making it amenable to various chemical modifications. The addition of a propyl group in this compound offers an additional site for functionalization and can influence the lipophilicity and steric properties of the resulting derivatives, potentially leading to improved pharmacological profiles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.[4] This data is essential for designing reaction conditions and for computational studies in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem[4] |

| Molecular Weight | 180.24 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | CCCC1=C(C=CC(=C1)OC)OC | PubChem[4] |

| LogP | 3.3 | PubChem[4] |

Table 1: Physicochemical properties of this compound.

Potential as a Pharmaceutical Building Block

The chemical structure of this compound allows for a variety of synthetic transformations to generate a library of derivatives for biological screening. The activated aromatic ring is susceptible to electrophilic substitution, and the methoxy groups can be cleaved to yield potentially active hydroquinones.

| Reaction Type | Reagents & Conditions | Potential Outcome |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group for further functionalization (e.g., reduction to an amine). |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen atom, which can be used in cross-coupling reactions. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of a ketone functionality. |

| Demethylation | BBr₃ or HBr | Conversion of one or both methoxy groups to hydroxyl groups, yielding hydroquinone (B1673460) derivatives with potential antioxidant properties. |

| Side-Chain Oxidation | KMnO₄ or other strong oxidizing agents | Oxidation of the propyl group to a carboxylic acid or other oxygenated functionalities. |

Table 2: Potential synthetic modifications of this compound.

Hypothetical Biological Activities

Based on the known biological activities of other dimethoxybenzene derivatives, compounds derived from this compound could be explored for a range of therapeutic applications:

-

Antioxidant and Anti-inflammatory Activity: Demethylation to the corresponding hydroquinone could yield potent antioxidants.[1]

-

Antimicrobial Activity: The dimethoxybenzene scaffold is present in some natural and synthetic antimicrobial agents.

-

Anticancer Activity: Certain dimethoxybenzene derivatives have shown cytotoxic effects against cancer cell lines.[1]

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the chemical modification of this compound. These should be adapted and optimized for specific target molecules.

Protocol 1: Demethylation to 2-Propylhydroquinone

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (2.2 equivalents) in the same solvent to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quenching: Carefully quench the reaction by slowly adding water or methanol.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nitration of this compound

-

Acid Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Substrate Solution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

-

Reaction: Slowly add the nitrating mixture to the substrate solution at 0 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over ice water to precipitate the product.

-

Filtration and Purification: Filter the solid product, wash with cold water, and purify by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate a hypothetical synthetic pathway and a screening workflow for derivatives of this compound.

Caption: Hypothetical synthesis of a bioactive amide from this compound.

Caption: Workflow for screening this compound derivatives.

Conclusion

This compound represents an under-explored yet promising starting material for the synthesis of novel pharmaceutical compounds. Its activated aromatic system and additional propyl group provide multiple avenues for chemical modification, enabling the creation of diverse molecular libraries. The protocols and workflows outlined in these notes offer a strategic framework for researchers to begin exploring the potential of this versatile building block in their drug discovery programs.

References

Application Note: A Reliable Two-Step Synthesis of 1,4-Dimethoxy-2-propylbenzene for Research and Development

Abstract